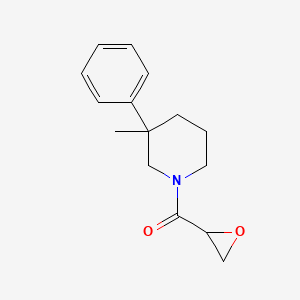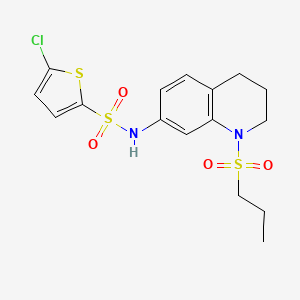![molecular formula C17H18N4OS B2472363 [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone CAS No. 2415473-05-9](/img/structure/B2472363.png)
[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cellular growth and metabolism, and its dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. AZD8055 has shown promise as a potential therapeutic agent for these diseases, and its synthesis and mechanism of action have been extensively studied.
Mecanismo De Acción
[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone inhibits mTOR kinase by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets of mTOR, such as p70S6K and 4EBP1, which are involved in protein synthesis and cell growth. In addition, [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has been shown to inhibit the activity of AKT, a key signaling molecule upstream of mTOR, which further enhances its anti-cancer activity.
Biochemical and Physiological Effects
[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer, it inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. It also inhibits tumor angiogenesis and metastasis. In diabetes, it improves insulin sensitivity and glucose tolerance by enhancing insulin signaling and glucose uptake in skeletal muscle and adipose tissue. In neurodegenerative disorders, it protects against neuronal death by reducing oxidative stress and inflammation and promoting autophagy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has several advantages for lab experiments. It is a potent and selective inhibitor of mTOR kinase, which allows for the specific inhibition of mTOR signaling in cells and tissues. It also has good pharmacokinetic properties, which allows for effective dosing in animal models. However, [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone does have some limitations. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cross the blood-brain barrier. It also has a short half-life in vivo, which may require frequent dosing or the use of sustained-release formulations.
Direcciones Futuras
There are several future directions for the study of [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone. One area of interest is the development of combination therapies with other cancer drugs, such as immune checkpoint inhibitors or epigenetic modulators, to enhance its anti-cancer activity. Another area of interest is the study of its effects on other diseases, such as cardiovascular disease and metabolic disorders. Additionally, the development of more potent and selective mTOR inhibitors based on the structure of [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone involves several steps, starting with the reaction of 2-aminobenzimidazole with 2-bromo-2-methylpropane to form 2-(2-bromo-2-methylpropyl)benzimidazole. This compound is then reacted with ethyl 4-bromobutyrate to form 3-(2-bromo-2-methylpropyl)-1H-benzimidazol-2-amine. The final step involves the reaction of this compound with 4-chloro-1,3-thiazole-5-carboxylic acid to form [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone.
Aplicaciones Científicas De Investigación
[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative disorders. In cancer, [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has been shown to inhibit the growth and survival of a variety of cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation. In diabetes, [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorders, [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has been shown to protect against neuronal death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11(2)16-19-13-5-3-4-6-15(13)21(16)12-7-20(8-12)17(22)14-9-23-10-18-14/h3-6,9-12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDGYBWAVBHUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propan-2-yl)-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2472291.png)

![2-[4,5-Dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2472293.png)
![4-methyl-N-[(4-methylphenyl)methyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2472294.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2472296.png)

![3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2472300.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2472301.png)
